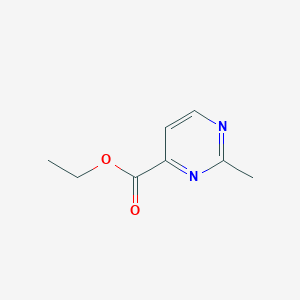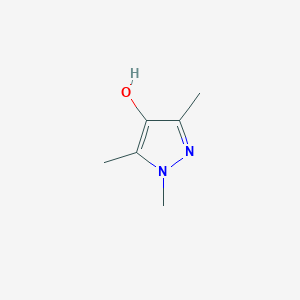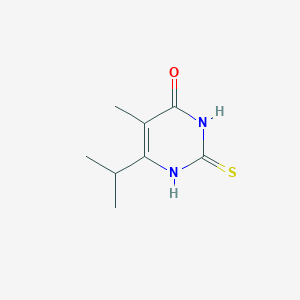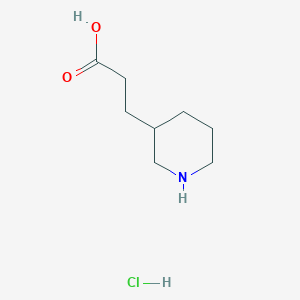
Ethyl 2-methylpyrimidine-4-carboxylate
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of Ethyl 2-methylpyrimidine-4-carboxylate consists of a pyrimidine ring with a methyl group attached to the 2nd carbon and an ethyl ester attached to the 4th carbon.Physical And Chemical Properties Analysis
Ethyl 2-methylpyrimidine-4-carboxylate is a solid . The exact physical and chemical properties such as boiling point, melting point, and solubility are not specified in the available resources.Applications De Recherche Scientifique
Antimicrobial Activity
Ethyl 2-methylpyrimidine-4-carboxylate derivatives have been investigated for their antimicrobial properties. The study by El‐Sayed et al. (2008) synthesized various pyrimidine glycosides and evaluated their antimicrobial activity, highlighting the potential of these compounds in antibacterial and antifungal applications (El‐Sayed et al., 2008).
Pharmacological Properties
Malinka et al. (1989) explored the synthesis of derivatives of pyrimido[5,4-e]-1,3-thiazine and pyrimido[4,5-d]pyrimidine, starting from ethyl 4-chloro/tosyloxy/-2-methylpyrimidine-5-carboxylate. Some of these compounds exhibited analgesic, anti-inflammatory, and immunosuppressive activities, indicating their potential use in pharmacology (Malinka et al., 1989).
Synthesis of Novel Compounds
Potential in HIV-1 Protease Inhibition
A study by Pekparlak et al. (2020) discussed the synthesis of a compound using ethyl 2-methylpyrimidine-4-carboxylate derivatives, which showed potential as an HIV-1 protease inhibitor. This research highlights the compound's structural and nonlinear optical properties, indicating its potential application in HIV treatment (Pekparlak et al., 2020).
Anti-inflammatory and Analgesic Properties
The study by Abignente et al. (1984) synthesized ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylates and evaluated their anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities. This research points towards the therapeutic potential of these compounds inmanaging pain and inflammation, adding another dimension to the versatility of ethyl 2-methylpyrimidine-4-carboxylate derivatives (Abignente et al., 1984).
Spectrophotometric Studies
Hirai (1966) conducted a study on the behavior of 4-amino-5-carboxy-2-methylpyrimidine in aqueous solutions, comparing it with similar compounds. This research provides insight into the chemical behavior of these compounds in different environments, which is crucial for their application in various scientific fields (Hirai, 1966).
Synthesis of CK2 Inhibitors
Regan et al. (2012) reported the synthesis of 5-halopyrimidine-4-carboxylic acid esters through the Minisci homolytic alkoxycarbonylation of 5-halopyrimidines, utilizing ethyl 2-methylpyrimidine-4-carboxylate derivatives. This method efficiently produced compounds used in the preparation of CK2 inhibitors, indicating its application in cancer research and treatment (Regan et al., 2012).
Propriétés
IUPAC Name |
ethyl 2-methylpyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-3-12-8(11)7-4-5-9-6(2)10-7/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COHAOGKPYSIRFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NC=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00505242 | |
| Record name | Ethyl 2-methylpyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00505242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-methylpyrimidine-4-carboxylate | |
CAS RN |
76240-14-7 | |
| Record name | Ethyl 2-methylpyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00505242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(2-chloroethylidene)-10,11-dihydro-5H-dibenzo[a,d]cycloheptene](/img/structure/B1367090.png)






![1,3-Dibromoimidazo[1,5-a]pyridine](/img/structure/B1367101.png)





